molecular formula C10H16Cl2O2 B14468298 2-Chloro-5-(2-chloropropan-2-yl)-3-hydroxy-3-methylcyclohexan-1-one CAS No. 65646-08-4

2-Chloro-5-(2-chloropropan-2-yl)-3-hydroxy-3-methylcyclohexan-1-one

Cat. No.: B14468298
CAS No.: 65646-08-4
M. Wt: 239.14 g/mol
InChI Key: RZLTWKCCYPYRSN-UHFFFAOYSA-N
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Description

2-Chloro-5-(2-chloropropan-2-yl)-3-hydroxy-3-methylcyclohexan-1-one is an organic compound with a complex structure It is characterized by the presence of multiple functional groups, including chloro, hydroxy, and ketone groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-(2-chloropropan-2-yl)-3-hydroxy-3-methylcyclohexan-1-one typically involves multiple steps. One common method involves the chlorination of a precursor compound, followed by cyclization and functional group modifications. The reaction conditions often require the use of specific catalysts and solvents to achieve the desired product with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems ensures precise control over reaction conditions, such as temperature, pressure, and reagent concentrations, to optimize the production efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-(2-chloropropan-2-yl)-3-hydroxy-3-methylcyclohexan-1-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The ketone group can be reduced to form an alcohol.

    Substitution: The chloro groups can be substituted with other functional groups, such as amino or alkoxy groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like sodium borohydride or lithium aluminum hydride, and nucleophiles like ammonia or alcohols. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the ketone group may yield an alcohol.

Scientific Research Applications

2-Chloro-5-(2-chloropropan-2-yl)-3-hydroxy-3-methylcyclohexan-1-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: It is investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-5-(2-chloropropan-2-yl)-3-hydroxy-3-methylcyclohexan-1-one involves its interaction with specific molecular targets. The chloro and hydroxy groups can form hydrogen bonds and other interactions with enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-5-(2-chloropropan-2-yl)-3-hydroxy-3-methylcyclohexan-1-one: This compound is unique due to its specific functional groups and structure.

    2-Chloro-5-(2-chloropropan-2-yl)-3-hydroxy-3-methylcyclohexan-2-one: A similar compound with a different position of the ketone group.

    2-Chloro-5-(2-chloropropan-2-yl)-3-hydroxy-3-methylcyclohexan-3-one: Another similar compound with a different position of the ketone group.

Uniqueness

The uniqueness of this compound lies in its specific arrangement of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

65646-08-4

Molecular Formula

C10H16Cl2O2

Molecular Weight

239.14 g/mol

IUPAC Name

2-chloro-5-(2-chloropropan-2-yl)-3-hydroxy-3-methylcyclohexan-1-one

InChI

InChI=1S/C10H16Cl2O2/c1-9(2,12)6-4-7(13)8(11)10(3,14)5-6/h6,8,14H,4-5H2,1-3H3

InChI Key

RZLTWKCCYPYRSN-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(CC(=O)C1Cl)C(C)(C)Cl)O

Origin of Product

United States

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